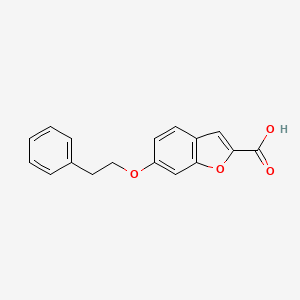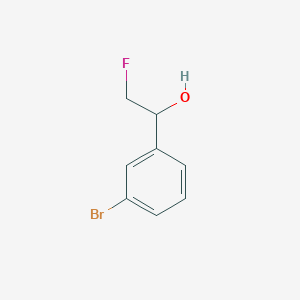
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide is a chemical compound that features a pyridine ring substituted with a 4-bromobut-1-enyl group and a methoxy group The hydrobromide salt form enhances its solubility and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxypyridine and 4-bromobut-1-ene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the 5-methoxypyridine, making it more nucleophilic.
Coupling Reaction: The deprotonated 5-methoxypyridine reacts with 4-bromobut-1-ene in the presence of a palladium catalyst to form the desired product.
Purification: The product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond in the butenyl group can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation reactions using palladium on carbon as a catalyst are common.
Major Products Formed
Substitution Products: Formation of 3-(4-substituted-but-1-enyl)-5-methoxypyridine derivatives.
Oxidation Products: Formation of 3-(4-bromo-1-oxo-butyl)-5-methoxypyridine derivatives.
Reduction Products: Formation of 3-(4-bromobutyl)-5-methoxypyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Biological Studies: Used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromobut-1-enyl)-5-methoxybenzene
- 4-Bromobut-1-enyl)cyclopropane
- 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene
Uniqueness
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds. Its methoxy group and bromobut-1-enyl substitution make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C10H13Br2NO |
|---|---|
Molekulargewicht |
323.02 g/mol |
IUPAC-Name |
3-(4-bromobut-1-enyl)-5-methoxypyridine;hydrobromide |
InChI |
InChI=1S/C10H12BrNO.BrH/c1-13-10-6-9(7-12-8-10)4-2-3-5-11;/h2,4,6-8H,3,5H2,1H3;1H |
InChI-Schlüssel |
YEJPVFUSJYDQBT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC(=C1)C=CCCBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypobromite](/img/structure/B15061055.png)

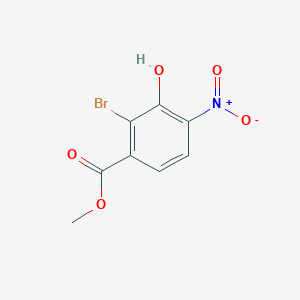
![3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B15061067.png)
![1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene](/img/structure/B15061069.png)
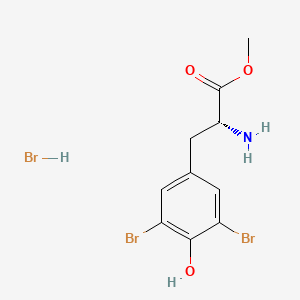
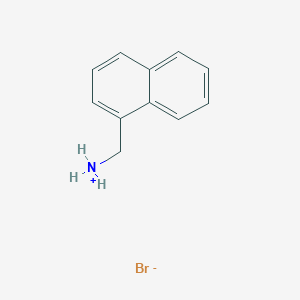


![6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
